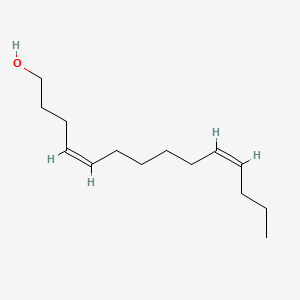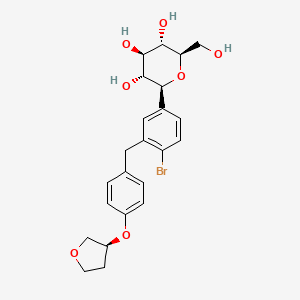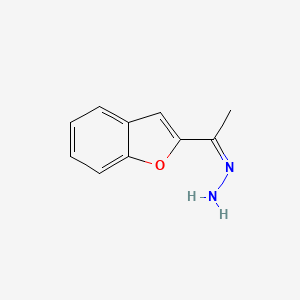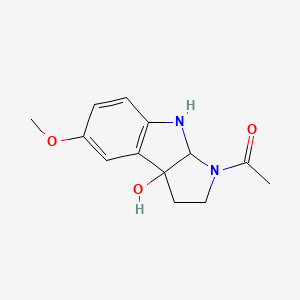![molecular formula C32H26N6O4S2 B13853047 4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B13853047.png)
4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-Methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one and 5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one are impurities of Omeprazole, a proton pump inhibitor used in the treatment of dyspepsia . These compounds are often referred to as Omeprazole EP Impurity G and are used in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of Omeprazole .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of these compounds involves complex organic reactions. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the corresponding tricyclic indole .
Industrial Production Methods
Industrial production methods for these compounds are not publicly disclosed due to proprietary reasons. they are produced in compliance with regulatory guidelines and are provided with comprehensive characterization data .
Analyse Des Réactions Chimiques
Types of Reactions
These compounds undergo various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid (MsOH) and methanol (MeOH). The reactions are typically carried out under reflux conditions .
Major Products Formed
The major products formed from these reactions are tricyclic indoles and other related compounds .
Applications De Recherche Scientifique
These compounds are primarily used in the following scientific research applications:
Chemistry: Used in analytical method development and method validation.
Biology: Studied for their interactions with biological molecules.
Medicine: Used in the quality control of Omeprazole, a proton pump inhibitor.
Industry: Employed in the commercial production of Omeprazole
Mécanisme D'action
The mechanism of action of these compounds involves their interaction with the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase). They inhibit the activity of this enzyme, thereby reducing the secretion of hydrogen ions (H+) into the gastric lumen.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Omeprazole EP Impurity F
- Esomeprazole Sodium EP Impurity G
- Omeprazole USP Related Compound G
Uniqueness
These compounds are unique due to their specific chemical structure and their role as impurities in Omeprazole. They are used in various analytical and quality control applications, making them essential for ensuring the efficacy and safety of Omeprazole .
Propriétés
Formule moléculaire |
C32H26N6O4S2 |
|---|---|
Poids moléculaire |
622.7 g/mol |
Nom IUPAC |
4-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one;5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one |
InChI |
InChI=1S/2C16H13N3O2S/c1-8-7-18-13(9(2)14(8)20)15(22)19-12-5-4-10(21-3)6-11(12)17-16(18)19;1-8-7-18-13(9(2)14(8)20)15(22)19-12-6-10(21-3)4-5-11(12)17-16(18)19/h2*4-7H,1-3H3 |
Clé InChI |
KIGDIRGFCHEIJR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=C(C1=O)C)C(=S)N3C2=NC4=C3C=C(C=C4)OC.CC1=CN2C(=C(C1=O)C)C(=S)N3C2=NC4=C3C=CC(=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-N-[1-[[4-[3-(dimethylamino)propoxy]phenyl]methyl]pyrrolidin-3-yl]-3-methylbenzamide;hydrochloride](/img/structure/B13852965.png)

![[(3S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2S)-1-(4-methylphenyl)sulfonyloxypropan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B13852969.png)










![N-[(4-Bromothiophen-2-YL)methyl]-N-methyloctanamide](/img/structure/B13853061.png)
